molecular formula C30H26N2O3 B2976952 N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide CAS No. 312744-07-3

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide

Cat. No. B2976952
CAS RN: 312744-07-3
M. Wt: 462.549
InChI Key: RVVGXXSFTIPAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of a related compound, methyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate, has been analyzed . It was found to crystallize in the monoclinic space group P2 1 /c . The molecular structure was shown in the figure provided in the source .

Scientific Research Applications

Antimalarial Activity

Research has shown that compounds related to N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide exhibit significant antimalarial properties. A study highlighted the synthesis and quantitative structure-activity relationships (QSAR) of a series of compounds, demonstrating their efficacy against Plasmodium berghei in mice. These compounds were found to have potential for clinical trials due to their excellent activity against resistant strains of parasites and promising pharmacokinetic properties for extended protection against infection after oral administration (Werbel et al., 1986).

Antituberculosis Activity

Another study focused on the synthesis, crystal structure, and in vitro anti-tuberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives. These compounds exhibited significant activity against tuberculosis, demonstrating the potential of N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide and its derivatives in tuberculosis treatment (Bai et al., 2011).

Neuroprotection and Antiviral Activity

The therapeutic effect of similar anilidoquinoline derivatives has been explored for the treatment of Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential for treating viral encephalitis through neuroprotective mechanisms (Ghosh et al., 2008).

Synthesis and Pharmacological Characterization

Research into the synthesis and pharmacological characterization of compounds with the tetrahydroisoquinoline skeleton reveals their potential for various therapeutic applications. For instance, studies have identified potential anticonvulsant agents among N-substituted 1,2,3,4-tetrahydroisoquinolines, indicating the broad scope of pharmacological activities associated with this chemical structure (Gitto et al., 2006).

properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N2O3/c1-21-10-5-6-17-26(21)31(27(33)20-22-11-3-2-4-12-22)18-9-19-32-29(34)24-15-7-13-23-14-8-16-25(28(23)24)30(32)35/h2-8,10-17H,9,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVGXXSFTIPAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(2-methylphenyl)-2-phenylacetamide

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